JH-X-119-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

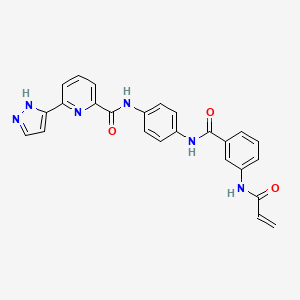

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVPGYMGERDXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of JH-X-119-01, a Covalent IRAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JH-X-119-01 is a potent and highly selective, covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity pathways. By irreversibly binding to a specific cysteine residue within the IRAK1 kinase domain, this compound effectively blocks its kinase activity. This targeted inhibition leads to the downstream suppression of the NF-κB signaling cascade, a key driver of inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Mechanism of Action

This compound functions as a targeted covalent inhibitor of IRAK1. Its mechanism of action can be detailed as follows:

-

Selective and Covalent Binding: this compound is designed to specifically target IRAK1. It forms an irreversible covalent bond with the cysteine 302 residue within the kinase domain of IRAK1[1][2]. This covalent linkage is crucial for its high potency and prolonged duration of action. The irreversible nature of this binding effectively removes IRAK1 from the active signaling pool.

-

Inhibition of Kinase Activity: By binding to the kinase domain, this compound allosterically inhibits the catalytic activity of IRAK1. This prevents the autophosphorylation of IRAK1 and its subsequent phosphorylation of downstream substrates, which are essential for signal propagation.

-

Downstream Pathway Inhibition: IRAK1 is a key component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R)[1]. Upon activation, IRAK1 phosphorylates and activates downstream signaling molecules, leading to the activation of the transcription factor NF-κB. By inhibiting IRAK1, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes, such as IL-6 and TNF-α[1][3].

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| IRAK1 | Biochemical Kinase Assay | 9.3 | [1] |

| IRAK4 | Biochemical Kinase Assay | >10,000 | [1][2] |

| YSK4 | KinomeScan | 57 | [2] |

| MEK3 | KinomeScan | Off-target | [2] |

Table 2: Cellular Activity of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines

| Cell Line | Cell Type | EC50 (µM) | Reference(s) |

| HBL-1 | ABC-DLBCL | 12.10 | [1][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

IRAK1 Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the determination of the in vitro potency of this compound against IRAK1.

Materials:

-

Recombinant human IRAK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound, recombinant IRAK1 enzyme, and the substrate (MBP).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

-

MYD88-mutated B-cell lymphoma cell lines (e.g., HBL-1)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent viability for each treatment condition relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated NF-κB p65

This protocol is used to assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit, a key indicator of NF-κB pathway activation.

Materials:

-

Cell line of interest (e.g., macrophages or lymphoma cells)

-

Lipopolysaccharide (LPS) or other stimuli to activate the NF-κB pathway

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-NF-κB p65 (Ser536) and anti-total NF-κB p65

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with this compound for a specified pre-incubation time.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total NF-κB p65 to confirm equal protein loading.

Intact Protein Mass Spectrometry for Covalent Binding Confirmation

This protocol confirms the covalent modification of IRAK1 by this compound.

Materials:

-

Recombinant human IRAK1 protein

-

This compound

-

Reaction buffer

-

LC-MS system

Procedure:

-

Incubation: Incubate recombinant IRAK1 with an excess of this compound in a reaction buffer for a specified time to allow for covalent bond formation. A control sample with IRAK1 and vehicle (DMSO) should be prepared in parallel.

-

Sample Preparation: Desalt the protein samples to remove unreacted compound and buffer components.

-

LC-MS Analysis:

-

Inject the desalted protein samples into a liquid chromatography system coupled to a high-resolution mass spectrometer.

-

Separate the protein from any remaining small molecules.

-

-

Data Acquisition: Acquire mass spectra of the intact protein.

-

Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of this compound in the treated sample compared to the control confirms covalent binding.

In Vivo Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model

This protocol evaluates the in vivo efficacy of this compound in a model of severe systemic inflammation.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

-

Dosing: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).

-

Induction of Sepsis: After a specified pre-treatment time, induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of LPS (e.g., 20 mg/kg).

-

Monitoring: Monitor the mice for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Record survival over a period of several days.

-

Cytokine Analysis (Optional): At a specified time point post-LPS injection, collect blood samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA or a multiplex assay.

-

Data Analysis: Compare the survival curves between the treated and vehicle groups using Kaplan-Meier analysis. Analyze cytokine levels using appropriate statistical tests.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Signaling pathway of IRAK1-mediated NF-κB activation and its inhibition by this compound.

Caption: Experimental workflow for the characterization of this compound.

References

JH-X-119-01 IRAK1 binding site and covalent modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective, covalent inhibitor JH-X-119-01 and its interaction with Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). We will delve into the specifics of its binding site, the nature of its covalent modification, and the downstream effects on IRAK1-mediated signaling pathways. This document synthesizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular and cellular processes.

Introduction to IRAK1 and its Role in Disease

Interleukin-1 receptor-associated kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune response.[1][2] Specifically, IRAK1 is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[3] Dysregulation of IRAK1 signaling has been implicated in a variety of neoplastic disorders, including certain B-cell lymphomas like Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), particularly those with the MYD88 L265P mutation.[1][2] This has positioned IRAK1 as a compelling therapeutic target for these and other inflammatory diseases.

This compound: A Potent and Selective Covalent Inhibitor

This compound is a highly potent and selective covalent inhibitor of IRAK1.[4][5] Its development was a strategic effort to improve upon earlier inhibitors by enhancing selectivity and minimizing off-target effects.[1]

Mechanism of Action

This compound functions by forming an irreversible covalent bond with a specific cysteine residue within the kinase domain of IRAK1. This covalent modification permanently inactivates the enzyme, thereby blocking its downstream signaling functions. The irreversible nature of this inhibition offers the potential for prolonged pharmacodynamic effects.

IRAK1 Signaling Pathway and Point of Intervention

The canonical IRAK1 signaling pathway is initiated by the activation of TLRs or IL-1R, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited and phosphorylates IRAK1, leading to its activation and subsequent autophosphorylation. Activated IRAK1 dissociates from the receptor complex and interacts with TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and the expression of pro-inflammatory genes. This compound intervenes by covalently binding to and inactivating IRAK1, thus halting this signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its biochemical potency and cellular activity.

Table 1: Biochemical Potency of this compound

| Target | Apparent IC50 (nM) | Notes |

| IRAK1 | 9[1][5][6] | Highly potent inhibition. |

| IRAK4 | >10,000[1][6] | Demonstrates high selectivity over IRAK4. |

| YSK4 | 57[1] | Identified as an off-target kinase. |

| MEK3 | Inhibition observed | IC50 not determined due to lack of available assays at the time of publication.[1] |

Table 2: Cellular Activity of this compound in MYD88-mutated Cell Lines

| Cell Line | Cell Type | EC50 (µM) |

| BCWM.1 | Waldenström's Macroglobulinemia | 0.59 |

| MWCL-1 | Waldenström's Macroglobulinemia | 1.12 |

| TMD8 | ABC-DLBCL | 2.15 |

| HBL-1 | ABC-DLBCL | 12.10[7] |

| OCI-Ly3 | DLBCL | 9.72 |

Data for Table 2, unless otherwise cited, is derived from the primary publication by Hatcher et al. (2020).

Covalent Binding Site and Modification

Mass spectrometry analysis has been instrumental in identifying the precise binding site of this compound on IRAK1.

Identification of the Covalent Adduct

Liquid chromatography-mass spectrometry (LC-MS) analysis of intact IRAK1 protein treated with this compound confirmed the formation of a covalent bond.[1][7] Further analysis involving proteolytic digestion of the modified IRAK1 followed by tandem mass spectrometry (LC-MS/MS) pinpointed the exact site of modification.

Cysteine 302: The Primary Target

The LC-MS/MS data revealed that this compound irreversibly labels IRAK1 primarily at Cysteine 302 (C302) , with a much lower level of modification observed at Cysteine 307 (C307).[1] The preferential labeling of C302 is reported to be 95%, versus 5% for C307.[1]

Experimental Protocols

While the specific, detailed protocols from the original research by Hatcher et al. are not publicly available, this section outlines the standard methodologies employed for the key experiments.

Biochemical Kinase Assay (Determination of IC50)

The potency of this compound against IRAK1 and other kinases was likely determined using an in vitro kinase assay.

Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The activity is often quantified by measuring the amount of ATP consumed or ADP produced.

Generalized Protocol:

-

Reagents: Recombinant human IRAK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and assay buffer.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Reaction Setup: The IRAK1 enzyme is pre-incubated with the various concentrations of this compound in a microplate well.

-

Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and the kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced by measuring luminescence.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., four-parameter logistic regression).

Mass Spectrometry for Covalent Binding Site Mapping

The identification of the covalent binding site is a critical experiment for characterizing covalent inhibitors.

Principle: This method involves treating the target protein with the inhibitor, digesting the protein into smaller peptides, and then using high-resolution mass spectrometry to identify the peptide that has been modified by the inhibitor.

Generalized Workflow:

-

Protein Labeling: Recombinant IRAK1 is incubated with this compound to allow for covalent bond formation. A control sample with DMSO is also prepared.

-

Denaturation, Reduction, and Alkylation: The protein is denatured, and any free cysteine residues are capped (e.g., with iodoacetamide) to prevent non-specific labeling.

-

Proteolytic Digestion: An enzyme such as trypsin is added to digest the protein into smaller peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The MS/MS spectra are searched against the known sequence of IRAK1 to identify the peptides. The modified peptide will have a mass shift corresponding to the mass of this compound. The fragmentation pattern in the MS/MS spectrum is then used to pinpoint the exact amino acid residue (C302) that is modified.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. domainex.co.uk [domainex.co.uk]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. img.abclonal.com [img.abclonal.com]

- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]

JH-X-119-01: A Technical Guide to a Potent and Selective Covalent IRAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-X-119-01 is a novel, highly potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key serine/threonine kinase in innate immune signaling pathways. By irreversibly binding to Cysteine 302 in the IRAK1 kinase domain, this compound effectively blocks downstream signaling cascades, including the activation of NF-κB. This targeted inhibition has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with MYD88 mutations, and has shown efficacy in preclinical models of sepsis. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound, serving as a valuable resource for researchers in immunology, oncology, and drug discovery.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name N-(4-(3-Acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₅H₂₀N₆O₃ |

| Molecular Weight | 452.47 g/mol |

| CAS Number | 2227368-54-7 (free base) |

| Appearance | Solid powder |

| Color | Light yellow to yellow |

| Solubility | Sparingly soluble in DMSO, insoluble in PBS |

| SMILES | O=C(NC1=CC=C(NC(C2=CC=CC(NC(C=C)=O)=C2)=O)C=C1)C3=NC(C4=CC=NN4)=CC=C3 |

Storage and Handling:

-

Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

-

In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Biological Activity

This compound is a highly selective and potent covalent inhibitor of IRAK1.[1][2][3] Its biological activity has been characterized through various in vitro and in vivo studies.

Kinase Inhibitory Activity

This compound demonstrates exceptional selectivity for IRAK1 over other kinases, including the closely related IRAK4.[1][2]

| Target | IC₅₀ (nM) | Notes |

| IRAK1 | 9 | This compound acts as a covalent inhibitor, irreversibly binding to Cysteine 302 of IRAK1.[2][4] This covalent modification is crucial for its high potency.[5] |

| IRAK4 | >10,000 | Exhibits over 1000-fold selectivity for IRAK1 over IRAK4.[1] |

| YSK4 | 57 | An off-target kinase.[1][2] |

| MEK3 | - | Identified as an off-target kinase, but biochemical assays for IC₅₀ determination were not readily available.[1][2] |

In Vitro Cellular Activity

This compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those with mutations in the MYD88 gene, which leads to constitutive activation of the IRAK1 signaling pathway.[1][5][4]

| Cell Line | Cell Type | EC₅₀ (µM) |

| OCI-LY19 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.59 |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 9.72 |

| BCWM.1 | Waldenström's Macroglobulinemia (WM) | ~1-10 |

| TMD8 | ABC Subtype Diffuse Large B-cell Lymphoma (DLBCL) | ~1-10 |

In Vivo Efficacy

Preclinical studies in a mouse model of lipopolysaccharide (LPS)-induced sepsis have demonstrated the in vivo efficacy of this compound.[6]

| Dosage (mg/kg) | Survival Rate (%) |

| 5 | 37.5 |

| 10 | 56.3 |

| Vehicle Control | 13.3 |

Signaling Pathway

This compound exerts its effects by inhibiting the IRAK1 signaling pathway, which is a critical component of the innate immune response triggered by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[7][8][9] Upon ligand binding to these receptors, a signaling complex is formed involving the adaptor protein MyD88, which recruits and activates IRAK family kinases.[7][8][9] IRAK4 phosphorylates and activates IRAK1, which then autophosphorylates and subsequently activates downstream pathways, most notably the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[3][8]

This compound's covalent inhibition of IRAK1 prevents its kinase activity, thereby blocking the phosphorylation of downstream targets and inhibiting the activation of NF-κB.[6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNFα, IFNγ, and IL-6.[6]

Caption: IRAK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay

A general protocol for assessing the inhibitory activity of this compound against IRAK1 can be adapted from commercially available kinase assay kits.

Materials:

-

Recombinant human IRAK1 enzyme

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., Myelin Basic Protein)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.

-

Add the IRAK1 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Caption: Workflow for an In Vitro IRAK1 Kinase Inhibition Assay.

Cell Viability Assay

The anti-proliferative effects of this compound on cancer cell lines can be determined using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Cancer cell lines (e.g., OCI-LY19, TMD8)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

CellTiter-Glo® Reagent

-

Opaque-walled multi-well plates

-

Microplate reader

Procedure:

-

Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the EC₅₀ value.

In Vivo Sepsis Model

The efficacy of this compound in a sepsis model can be evaluated in mice.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[10]

-

Sterile syringes and needles

Procedure:

-

Acclimate mice to the laboratory conditions.

-

Prepare the dosing solutions of this compound and the vehicle.

-

Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS.

-

Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at specified time points relative to the LPS challenge.

-

Monitor the mice for survival and clinical signs of sepsis over a period of several days.

-

At the end of the study, tissues can be collected for further analysis (e.g., histology, cytokine measurement).

-

Analyze the survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Conclusion

This compound is a valuable research tool for investigating the role of IRAK1 in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for the treatment of IRAK1-driven cancers and inflammatory conditions. This technical guide provides a solid foundation for researchers to design and execute experiments utilizing this potent and selective IRAK1 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. Toll-Like Receptor Signaling Licenses IRAK1 For Rapid Activation Of The NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases [imrpress.com]

- 10. immunomart.com [immunomart.com]

Discovery and synthesis of the IRAK1 inhibitor JH-X-119-01

An In-Depth Technical Guide to the Discovery and Synthesis of the IRAK1 Inhibitor JH-X-119-01

Introduction

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a critical role in the innate immune system. As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK1 is integral to initiating inflammatory responses.[1][2][3] Dysregulation of IRAK1 signaling has been implicated in a variety of diseases, including inflammatory conditions, autoimmune disorders, and certain cancers, particularly B-cell lymphomas with MYD88 mutations.[1][4][5] This has positioned IRAK1 as a promising therapeutic target. The development of selective IRAK1 inhibitors is a key objective in precision medicine, aiming to modulate inflammatory responses and inhibit cancer cell proliferation.

This whitepaper details the discovery, synthesis, and preclinical evaluation of this compound, a novel, potent, and highly selective covalent inhibitor of IRAK1.

Discovery and Rationale

The development of this compound began with the lead compound THZ-2-118, a dual inhibitor of IRAK1 and Jun N-terminal kinases (JNKs). While THZ-2-118 showed potent inhibition of IRAK1 with an IC₅₀ of 14.2 nM, its significant activity against JNK1/2/3 limited its utility as a selective IRAK1 probe.[1][4]

The primary goal was to engineer a new compound with enhanced selectivity for IRAK1 over both IRAK4 and the JNK family. Researchers integrated structural features from the THZ series with those of a selective dual IRAK1/4 inhibitor, JH-1-25, to create a hybrid compound.[1] This strategic design led to the creation of this compound, which demonstrated a significant improvement in selectivity and potency.

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to IRAK1. Intact protein mass spectrometry studies confirmed that this compound forms a covalent bond with a specific cysteine residue, C302, within the kinase domain of IRAK1.[4][5][6] This irreversible binding ensures a durable and potent inhibition of the kinase's activity. Its covalent nature and high selectivity contribute to its efficacy in both biochemical and cellular assays.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Notes |

| IRAK1 IC₅₀ | 9 nM | Apparent biochemical inhibition.[1][4][7] |

| IRAK4 IC₅₀ | > 10 µM | Demonstrates high selectivity over IRAK4.[4][6][7] |

| Off-Target Kinases | YSK4 (IC₅₀ = 57 nM), MEK3 | Minimal off-target effects identified.[4][7] |

| KINOMEScan Score | S(10) = 0.01 at 1 µM | Indicates exceptional kinome selectivity.[4][8] |

| EC₅₀ in MYD88-mutant cells | 0.59 - 9.72 µM | In a panel of Waldenström's macroglobulinemia (WM) and Diffused Large B-cell Lymphoma (DLBCL) cell lines.[4][7][9] |

| EC₅₀ in HBL-1 cells | 12.10 µM | ABC-DLBCL cell line.[1][6] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Study | Model | Dosing | Key Findings |

| Sepsis | LPS-challenged mice | 5 mg/kg and 10 mg/kg | Increased survival from 13.3% (vehicle) to 37.5% (5 mg/kg) and 56.3% (10 mg/kg) at day 5.[7][10] Reduced lung injury scores.[1] |

| Pharmacokinetics | Mice (IV dosing) | Not specified | Half-life (t₁/₂) = 1.61 hours; Cmax = 9.95 µM; Clearance = 18.84 mL/min/kg.[6] |

| Acute GVHD | Allo-HCT mice | Not specified | Increased survival and decreased acute graft-versus-host disease. Reduced Th1 and Tc1 cells.[11] |

Mandatory Visualizations

Caption: IRAK1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the development of this compound.

Experimental Protocols

Kinase Inhibition Assay (for IC₅₀ Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of IRAK1 kinase activity.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Recombinant human IRAK1 enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added in a series of dilutions to different wells.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by adding EDTA.

-

A europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay (for EC₅₀ Determination)

-

Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method.[9]

-

Cells (e.g., WM or DLBCL cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[9]

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Luminescence is measured using a luminometer.

-

EC₅₀ values are determined by plotting the percentage of viable cells against the log concentration of the compound.

-

Western Blotting for Phospho-Protein Analysis

-

Objective: To assess the effect of this compound on downstream signaling targets of IRAK1.

-

Methodology:

-

Macrophages or other relevant cells are pre-treated with various concentrations of this compound.

-

The cells are then stimulated with an agonist like lipopolysaccharide (LPS) to activate the TLR4/IRAK1 pathway.[7][10]

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-NF-κB p65, phospho-IκBα) and total protein controls.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the phosphorylated protein signal indicates inhibition of the pathway.[7][10]

-

LPS-Induced Sepsis Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a model of severe systemic inflammation.

-

Methodology:

-

Mice are administered a lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal injection to induce septic shock.[7][10]

-

Treatment groups receive this compound (e.g., 5 mg/kg or 10 mg/kg) or a vehicle control at specified time points relative to the LPS challenge.[7][10]

-

Animal survival is monitored and recorded over a period of several days.

-

For mechanistic studies, tissues (e.g., lungs) can be collected for histological analysis to assess injury, and blood samples can be taken to measure cytokine levels (e.g., TNFα, IL-6).[1]

-

Mass Spectrometry for Covalent Target Engagement

-

Objective: To confirm the covalent binding of this compound to IRAK1 and identify the specific amino acid residue involved.

-

Methodology:

-

Recombinant IRAK1 protein is incubated with an excess of this compound.

-

The protein-inhibitor complex is analyzed by intact protein liquid chromatography-mass spectrometry (LC-MS) to confirm the mass shift corresponding to the addition of the inhibitor molecule.[4][5]

-

To identify the binding site, the labeled protein is digested into smaller peptides using an enzyme like trypsin.

-

The resulting peptide mixture is analyzed by nanoflow LC-MS/MS. The MS/MS fragmentation data will reveal the specific peptide that has been modified, and the exact amino acid residue (C302) to which the inhibitor is attached.[8]

-

Conclusion

This compound is a highly potent and selective covalent inhibitor of IRAK1, developed through a rational design strategy to improve upon a less selective lead compound. It effectively and irreversibly binds to C302 of IRAK1, leading to robust inhibition of its kinase activity. Preclinical data demonstrates its efficacy in reducing inflammatory signaling and inducing cell death in MYD88-mutated lymphoma cells.[4][5] Furthermore, in vivo studies have shown its potential to ameliorate conditions driven by hyperinflammation, such as sepsis.[1] The synergistic effect observed when combined with the BTK inhibitor ibrutinib suggests promising future therapeutic strategies in B-cell malignancies.[1][5] this compound represents a valuable chemical probe for studying IRAK1 biology and a strong candidate for further therapeutic development.

References

- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]

- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iwmf.com [iwmf.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of IL-1 Receptor-Associated Kinase 1 Decreases Murine Acute Graft-versus-Host Disease While Preserving the Graft-versus-Lymphoma Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

JH-X-119-01: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of JH-X-119-01, a potent and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Understanding the precise interactions of this compound with the human kinome is critical for its development as a therapeutic agent and its application as a chemical probe.

Executive Summary

This compound is a highly selective inhibitor of IRAK1, demonstrating a nanomolar potency for its primary target and minimal off-target activity across the human kinome.[1][2][3][4][5][6][7] Its covalent mechanism of action, targeting a specific cysteine residue, contributes to its high potency and selectivity.[1][2][3][5] This document details the quantitative selectivity data, the experimental methodologies used for its determination, and the signaling pathway context of its primary target.

Kinase Selectivity Profile of this compound

The selectivity of this compound has been rigorously evaluated, primarily through broad-panel kinase screening and biochemical assays. The compound exhibits exceptional selectivity for IRAK1.

Quantitative Inhibition Data

The following table summarizes the inhibitory activity of this compound against its primary target and other kinases.

| Kinase Target | IC50 (nM) | Notes |

| IRAK1 | 9 | Primary target, potent inhibition.[1][4][7][8] |

| IRAK4 | >10,000 | No significant inhibition observed up to 10 µM.[1][2][3][4][5] |

| YSK4 | 57 | Identified as a secondary, off-target kinase.[1][4][5][8] |

| MEK3 | Not Determined | Identified as a potential off-target, but biochemical assays were not commercially available at the time of initial studies.[1][5][8] |

A KINOMEScan selectivity score (S(10)) of 0.01 at a 1 µM concentration further underscores the remarkable selectivity of this compound.[1][8]

Experimental Methodologies

The characterization of this compound's selectivity involved several key experimental techniques.

Kinome-Wide Selectivity Screening

A comprehensive assessment of kinase selectivity was performed using the KINOMEScan™ platform.

-

Principle: This competition binding assay quantitatively measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound.

-

Protocol: this compound was screened against a panel of 468 human kinases at a concentration of 1 µM. The amount of kinase bound to the solid support was measured, and the results were used to identify off-target kinases.

Biochemical IC50 Determination

Standard biochemical assays were employed to determine the half-maximal inhibitory concentration (IC50) for the identified primary and off-target kinases.

-

Principle: These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Protocol: A typical protocol involves incubating the purified kinase with its specific substrate and ATP. The rate of substrate phosphorylation is measured, often through the detection of a labeled phosphate group or a specific antibody. This is repeated across a range of this compound concentrations to generate a dose-response curve from which the IC50 is calculated.

Mass Spectrometry for Covalent Modification

The covalent inhibitory mechanism of this compound was confirmed through mass spectrometry.

-

Principle: By analyzing the mass of the IRAK1 protein before and after incubation with this compound, a mass shift corresponding to the addition of the compound can be detected, confirming a covalent bond.

-

Protocol: Intact IRAK1 protein was incubated with this compound. The resulting protein-inhibitor complex was then analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the covalent adduction.[1] Further digestion of the complex followed by tandem mass spectrometry (MS/MS) identified the specific site of covalent modification as Cysteine 302.[1][2][3][5]

Signaling Pathway Context

IRAK1 is a critical serine/threonine kinase that functions as a key downstream effector in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response.

Dysregulation of IRAK1 signaling, particularly through mutations in the upstream adaptor protein MYD88, is a hallmark of certain B-cell lymphomas, such as Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1] In these cancers, the mutated MYD88 protein constitutively recruits and activates IRAK1, leading to the downstream activation of the NF-κB transcription factor, which promotes cell survival and proliferation.[2][3]

The diagram below illustrates the canonical TLR/IL-1R signaling pathway and the central role of IRAK1.

Caption: The role of IRAK1 in the TLR/IL-1R signaling pathway and its inhibition by this compound.

The workflow for identifying and characterizing a selective kinase inhibitor like this compound is a multi-step process.

Caption: A generalized workflow for the discovery and characterization of a selective kinase inhibitor.

Conclusion

This compound is a highly potent and exceptionally selective covalent inhibitor of IRAK1. Its well-defined selectivity profile, with minimal off-target effects, makes it a valuable tool for studying IRAK1 biology and a promising candidate for therapeutic development in diseases driven by dysregulated IRAK1 signaling, such as certain B-cell malignancies. The detailed characterization of its interactions with the human kinome provides a solid foundation for its continued investigation and potential clinical translation.

References

- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validate User [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. This compound | IRAK | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. iwmf.com [iwmf.com]

A Comprehensive Review of JH-X-119-01: A Covalent Inhibitor of IRAK1

This technical guide provides an in-depth review of the current literature on JH-X-119-01, a novel and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IRAK1 in various diseases, including B-cell lymphomas and inflammatory conditions.

Core Concepts: IRAK1 and its Role in Signaling

Interleukin-1 receptor-associated kinases (IRAKs) are crucial serine/threonine kinases that play a pivotal role in initiating the innate immune response.[1] The IRAK family, consisting of IRAK1, IRAK2, IRAK3, and IRAK4, are key components of the signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation by pathogens or inflammatory cytokines, these receptors recruit IRAK family members, leading to a signaling cascade that results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[3][4] Dysregulation of IRAK1 signaling has been implicated in a variety of pathological conditions, including autoimmune diseases, chronic inflammation, and certain cancers.[5]

This compound has emerged as a potent and selective tool to probe the function of IRAK1 and as a potential therapeutic agent.

Biochemical and Cellular Activity of this compound

This compound is a covalent inhibitor that irreversibly binds to IRAK1 at cysteine 302 (C302).[1][6] This targeted covalent modification leads to potent and selective inhibition of IRAK1 kinase activity.

Table 1: Biochemical and Cellular Potency of this compound

| Target | Assay Type | Metric | Value | Reference |

| IRAK1 | Biochemical | IC50 | 9.3 nM (apparent) | [6] |

| IRAK4 | Biochemical | Inhibition | No inhibition up to 10 µM | [6][7] |

| YSK4 | Kinase Assay | IC50 | 57 nM | [1][7] |

| MEK3 | Kinase Assay | Inhibition | Off-target inhibition observed | [1][6] |

| MYD88-mutated WM and ABC-DLBCL cells | Antiproliferative | EC50 | 0.59 to 9.72 µM | [7][8] |

| HBL-1 (ABC-DLBCL cell line) | Cell-killing | EC50 | 12.10 µM | [6] |

This compound demonstrates exceptional selectivity for IRAK1. A KINOMEScan profiling against 468 kinases revealed a high degree of selectivity, with only YSK4 and MEK3 identified as off-target kinases.[1]

In Vivo Pharmacology and Efficacy

In vivo studies have demonstrated the therapeutic potential of this compound in models of sepsis.

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Species | Dosing | Value | Reference |

| Half-life | Mouse | IV | 1.61 hours | [6] |

| Cmax | Mouse | IV | 9.95 µM | [6] |

| Clearance | Mouse | IV | 18.84 mL/min/kg | [6] |

| Efficacy (Sepsis Model) | Mouse | 5 mg/kg | 37.5% survival at day 5 | [7][9] |

| Efficacy (Sepsis Model) | Mouse | 10 mg/kg | 56.3% survival at day 5 | [7][9] |

Treatment with this compound in a lipopolysaccharide (LPS)-induced sepsis mouse model resulted in increased survival.[6] The compound was shown to decrease the phosphorylation of NF-κB and the mRNA levels of pro-inflammatory cytokines IL-6 and TNFα in LPS-treated macrophages.[6][9]

Experimental Methodologies

A summary of the key experimental protocols used to characterize this compound is provided below.

Biochemical Kinase Assays

-

Objective: To determine the in vitro potency of this compound against IRAK1 and other kinases.

-

Methodology: A fixed-time point biochemical assay was used to measure the enzymatic activity of IRAK1. The IC50 value was determined by assessing the concentration of this compound required to inhibit 50% of the kinase activity. Kinome-wide selectivity was assessed using the KINOMEScan profiling service, which measures the binding of the compound to a large panel of kinases.[1]

Mass Spectrometry for Covalent Labeling

-

Objective: To confirm the covalent binding of this compound to IRAK1 and identify the specific amino acid residue involved.

-

Methodology: Intact protein mass spectrometry was performed on IRAK1 protein incubated with this compound. The mass shift corresponding to the addition of the compound confirms covalent binding. To identify the binding site, the labeled protein was digested, and the resulting peptides were analyzed by nanoflow liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis identified Cysteine 302 as the primary site of covalent modification.[1][6]

Cell Viability and Proliferation Assays

-

Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines.

-

Methodology: A panel of MYD88-mutated B-cell lymphoma cell lines were treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The EC50 values were calculated from the resulting dose-response curves.[10]

In Vivo Sepsis Model

-

Objective: To assess the in vivo efficacy of this compound in a model of severe inflammation.

-

Methodology: Sepsis was induced in mice by intraperitoneal injection of a lethal dose of lipopolysaccharide (LPS). Mice were then treated with this compound at different doses (e.g., 5 mg/kg and 10 mg/kg). Survival was monitored over several days. In some studies, blood and tissue samples were collected to analyze inflammatory markers such as cytokine levels and immune cell populations.[6][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the IRAK1 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: IRAK1 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound is a potent, selective, and covalent inhibitor of IRAK1 with demonstrated activity in both in vitro and in vivo models of diseases driven by IRAK1 signaling. Its well-characterized mechanism of action and favorable preclinical data make it a valuable research tool and a promising lead compound for the development of novel therapeutics. Further studies are warranted to explore its full therapeutic potential in a broader range of diseases, including various cancers and autoimmune disorders. The synergistic effects observed with other targeted agents, such as the BTK inhibitor ibrutinib, suggest that combination therapies involving this compound could be a particularly effective strategy.[1][6]

References

- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK1 - Wikipedia [en.wikipedia.org]

- 4. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iwmf.com [iwmf.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Novel Kinase Inhibitors: A Case Study with TG-1701

Disclaimer: Publicly available information on the specific compound JH-X-119-01, an IRAK-1 inhibitor, is limited. To fulfill the detailed requirements of this technical guide, we will use the novel, orally available, and covalently-bound Bruton's Tyrosine Kinase (BTK) inhibitor, TG-1701 , as a comprehensive case study. TG-1701 has a more extensive public dataset from clinical trials, allowing for a thorough examination of its pharmacokinetic and pharmacodynamic properties in the format requested.

Introduction to TG-1701

TG-1701 is an investigational, orally administered, once-daily, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver of B-cell proliferation and survival.[1] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies. By covalently binding to BTK, TG-1701 effectively blocks its downstream signaling, making it a promising therapeutic agent for these diseases.[1][2] In preclinical studies, TG-1701 has demonstrated high selectivity for BTK compared to other kinases, suggesting a potential for a favorable safety profile with fewer off-target effects.[3][4]

Pharmacokinetics (PK)

The pharmacokinetic profile of TG-1701 has been evaluated in a Phase 1 dose-escalation study in patients with relapsed/refractory B-cell malignancies.[3] The key parameters are summarized below.

Quantitative Pharmacokinetic Data

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1 to 4 hours post-dose | [3] |

| Half-life (t1/2) | 2.24 hours | [3] |

| Clearance (CL/F) | 55.4 L/hr | [3] |

Experimental Protocol: Pharmacokinetic Analysis

The pharmacokinetic properties of TG-1701 were assessed in patients enrolled in a Phase 1, open-label, dose-escalation study (NCT03671590).[3][5]

-

Study Population: Patients with relapsed or refractory B-cell malignancies who had received at least one prior standard therapy.[3]

-

Dosing Regimen: TG-1701 was administered orally once daily (QD) in continuous 28-day cycles at escalating doses of 100 mg, 200 mg, and 300 mg.[3]

-

Sample Collection: Blood samples were collected at various time points post-dose to determine the plasma concentration of TG-1701.

-

Analytical Method: Plasma concentrations of TG-1701 were quantified using a validated analytical method (details not publicly available).

-

Data Analysis: Pharmacokinetic parameters such as Tmax, t1/2, and clearance were calculated from the plasma concentration-time data.

Pharmacodynamics (PD)

The pharmacodynamic effects of TG-1701 were primarily assessed by measuring the occupancy of the BTK enzyme in peripheral blood mononuclear cells (PBMCs) of treated patients.[3]

Quantitative Pharmacodynamic Data

| Parameter | Finding | Reference |

| BTK Occupancy | Near complete BTK occupancy was achieved in all patients at all dose levels. | [3] |

Experimental Protocol: BTK Occupancy Assay

-

Sample Collection: Peripheral blood samples were collected from patients at specified time points during the treatment cycle.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from the whole blood samples.

-

Occupancy Measurement: The level of BTK occupancy was determined using a specialized assay (specific details of the assay are proprietary but likely involve a probe that binds to the unoccupied BTK active site).

-

Data Analysis: The percentage of BTK occupancy was calculated to evaluate the extent and duration of target engagement by TG-1701.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and its inhibition by TG-1701.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of TG-1701 on BTK.

Experimental Workflow for Phase 1 Clinical Trial

The diagram below outlines the workflow of the Phase 1 clinical trial for TG-1701.

Caption: Workflow of the Phase 1 dose-escalation study for TG-1701.

Clinical Activity and Safety

Preliminary Antitumor Activity

In the Phase 1 study, TG-1701 demonstrated encouraging preliminary antitumor activity. Partial responses were observed even at the lowest dose of 100 mg QD.[3] In dose-expansion cohorts, objective response rates (ORRs) were high, with a 95% ORR in patients with chronic lymphocytic leukemia (CLL) treated with the 200 mg dose.[6]

Safety and Tolerability

TG-1701 has been generally well-tolerated.[7] No dose-limiting toxicities were observed in the dose-escalation phase of the study.[3] The most common treatment-related adverse events included neutropenia, diarrhea, nausea, bruising, and infection.[3]

Conclusion

TG-1701 is a novel, selective, and irreversible BTK inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. It demonstrates near-complete target engagement at all tested doses and has shown promising clinical activity and a manageable safety profile in early clinical trials. Further investigation in later-phase studies is warranted to fully elucidate its therapeutic potential in the treatment of B-cell malignancies.

References

Methodological & Application

Application Notes and Protocols for JH-X-119-01 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), in cell culture experiments. This compound has shown significant anti-proliferative effects in cancer cell lines with activating mutations in the MyD88 signaling pathway, particularly in B-cell lymphomas. It has also been demonstrated to modulate inflammatory responses in macrophages.

Mechanism of Action

This compound is an irreversible inhibitor of IRAK1, a key serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3][4] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK family members, leading to the phosphorylation and activation of IRAK1. Activated IRAK1 then initiates a downstream signaling cascade, culminating in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines and cell survival genes.[5][6] this compound covalently binds to cysteine 302 in the kinase domain of IRAK1, thereby blocking its kinase activity and subsequent downstream signaling.[1][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Notes |

| IRAK1 | Biochemical Assay | 9.3 nM | Highly selective against IRAK1.[1][7] |

| IRAK4 | Biochemical Assay | >10 µM | No significant inhibition observed.[1][7] |

| YSK4 | Biochemical Assay | 57 nM | Identified as a potential off-target kinase.[4] |

| MEK3 | Biochemical Assay | - | Identified as a potential off-target kinase.[4] |

Table 2: Cellular Activity of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Additional Information |

| HBL-1 | Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) | 12.10 | Demonstrates moderate cell-killing effects as a single agent.[1][8] |

| BCWM.1 | Waldenström's Macroglobulinemia (WM) | 0.59 - 9.72 | Shows synergistic tumor cell killing when combined with the BTK inhibitor ibrutinib.[9] |

| TMD8 | Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) | 0.59 - 9.72 | Synergistic effects observed with ibrutinib.[10] |

Signaling Pathway Diagram

Caption: IRAK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture of MYD88-Mutated B-Cell Lymphoma Lines

This protocol is applicable to cell lines such as HBL-1 and BCWM.1.

Materials:

-

HBL-1 or BCWM.1 cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-Glutamine (or GlutaMAX)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan blue solution

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[9] For BCWM.1, also add 2 mM L-glutamine.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Maintenance: Culture cells in suspension at a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.[5] Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Splitting: Monitor cell density every 2-3 days. To split the culture, determine the cell density and viability using a hemocytometer and trypan blue exclusion. Dilute the cell suspension to the seeding density of approximately 0.5 x 10⁶ cells/mL in a new culture flask with fresh complete growth medium.

Cell Viability Assay using CellTiter-Glo®

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

MYD88-mutated B-cell lymphoma cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a density of 10,000 to 50,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock in DMSO. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the average background luminescence from the no-cell control wells from all other measurements. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the EC50 value using a suitable software with a non-linear regression curve fit.

Western Blot Analysis of NF-κB Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and p65.

Materials:

-

MYD88-mutated B-cell lymphoma cells

-

Complete growth medium

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate at a density of 1-2 x 10⁶ cells/mL. Treat the cells with this compound at various concentrations (e.g., 1-10 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., β-actin).

RT-qPCR for Cytokine mRNA Expression in Macrophages

This protocol measures the effect of this compound on the expression of pro-inflammatory cytokine genes like IL-6 and TNF-α in macrophage cell lines (e.g., RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (IL-6, TNF-α) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in a 12-well plate and allow them to adhere overnight. Pre-treat the cells with this compound (e.g., 10 µM) for 1-2 hours.[11] Then, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include appropriate controls (untreated, LPS only, this compound only).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template. b. Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the reference gene.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. CellTiter-Glo® cell viability assay [bio-protocol.org]

- 5. HBL-1 Cells | Human Lymphoma Cell Line | abm | Applied Biological Materials Inc. [abmgood.com]

- 6. ch.promega.com [ch.promega.com]

- 7. OUH - Protocols [ous-research.no]

- 8. iwmf.com [iwmf.com]

- 9. Immunophenotyping of Waldenströms Macroglobulinemia Cell Lines Reveals Distinct Patterns of Surface Antigen Expression: Potential Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for JH-X-119-01 in a Mouse Model of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of JH-X-119-01, a potent and selective Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) inhibitor, in a mouse model of sepsis. The protocols detailed below are intended to assist in the investigation of the therapeutic potential of this compound in preclinical sepsis research.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. This compound is a selective inhibitor of IRAK1, a key signaling molecule in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which are critical in the inflammatory cascade of sepsis.[1][2][3] By inhibiting IRAK1, this compound has been shown to ameliorate the detrimental effects of lipopolysaccharide (LPS)-induced sepsis in mice, suggesting its potential as a therapeutic agent.[4][5][6][7]

This compound selectively inhibits IRAK1 with an IC50 of 9 nM, while showing no significant inhibition of IRAK4 at concentrations up to 10 μM.[4][8][9] This selectivity is crucial as it may offer a more targeted therapeutic approach with potentially fewer off-target effects. In vitro studies have demonstrated that this compound decreases the phosphorylation of NF-κB and reduces the mRNA levels of pro-inflammatory cytokines such as IL-6 and TNFα in LPS-treated macrophages.[1][4][6][7]

Mechanism of Action: IRAK1 Signaling Pathway in Sepsis

The binding of LPS to TLR4 on macrophages initiates a signaling cascade that is central to the pathogenesis of sepsis. This leads to the recruitment of adaptor proteins, including MyD88, and subsequent activation of IRAK4 and IRAK1.[1][3][10] Activated IRAK1 plays a pivotal role in the downstream activation of the NF-κB pathway, a master regulator of inflammatory gene expression.[2] this compound exerts its therapeutic effect by selectively inhibiting the kinase activity of IRAK1, thereby disrupting this inflammatory signaling cascade.

Quantitative Data Summary

The in vivo efficacy of this compound has been demonstrated in a lipopolysaccharide (LPS)-induced sepsis mouse model. The following tables summarize the key quantitative findings.

Table 1: Survival Rate in LPS-Induced Sepsis Mouse Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (Day 5) |

| Vehicle Control | - | Intraperitoneal | 13.3%[4][7] |

| This compound | 5 | Intraperitoneal | 37.5%[4][7] |

| This compound | 10 | Intraperitoneal | 56.3%[4][7] |

Table 2: Effect of this compound on Inflammatory Markers in LPS-Treated Macrophages

| Treatment | Target | Effect |

| This compound (10 µM) | Phosphorylation of NF-κB | Decreased[4][6][7] |

| This compound (10 µM) | mRNA levels of IL-6 | Decreased[4][6][7] |

| This compound (10 µM) | mRNA levels of TNFα | Decreased[4][6][7] |

Experimental Protocols

Two common and well-established mouse models of sepsis are presented here: the Lipopolysaccharide (LPS)-Induced Sepsis Model and the Cecal Ligation and Puncture (CLP) Model.[11][12]

Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model

This model is characterized by the administration of a bolus of LPS to induce a systemic inflammatory response that mimics key aspects of sepsis.[11]

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 055:B5)[13]

-

Sterile, pyrogen-free saline

-

Appropriate animal housing and care facilities

-

Syringes and needles for injection

Experimental Workflow:

Procedure:

-

Animal Acclimation: House C57BL/6 mice under standard conditions (23±2°C, 65±5% humidity, 12 h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.[13]

-

Group Allocation: Randomly assign mice to the following groups (n=12-15 per group):

-

Vehicle Control + LPS

-

This compound (5 mg/kg) + LPS

-

This compound (10 mg/kg) + LPS

-

Saline Control (no LPS, no treatment)

-

-

Preparation of Reagents:

-

Dissolve this compound in a suitable vehicle (e.g., DMSO and further diluted in saline).

-

Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., for a 20 mg/kg dose).[13]

-

-

Administration of this compound: Administer the prepared this compound solution or vehicle intraperitoneally (i.p.) to the respective groups. A pre-treatment time of 30 minutes before LPS challenge is a common practice.[13]

-

Induction of Sepsis: Inject LPS (20 mg/kg body weight) intraperitoneally to all groups except the saline control group.[4][13] The control group should receive an equivalent volume of sterile saline.

-

Monitoring and Data Collection:

-

Monitor the survival of the animals for a predetermined period (e.g., 5 days).[4]

-

At specified time points, blood and tissue samples can be collected for analysis of cytokine levels, organ damage markers, and other relevant parameters.

-

Protocol 2: Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for sepsis research as it more closely mimics the polymicrobial nature of clinical sepsis.[14][15]

Materials:

-

This compound

-

C57BL/6 mice (male, 7-9 weeks old)[14]

-

Surgical instruments (forceps, scissors, needle holder)

-

Suture material (e.g., 2-0 silk)[17]

-

Wound clips

-

Sterile saline

Experimental Workflow:

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using an approved protocol. Shave the abdomen and disinfect the area with an antiseptic solution.[14][18]

-

Surgical Procedure:

-

Make a midline incision to expose the peritoneal cavity.[18]

-

Carefully exteriorize the cecum.

-

Ligate the distal one-third of the cecum with a silk suture, ensuring not to obstruct the bowel.[18]

-

Puncture the ligated cecum once or twice with a 22 or 25-gauge needle.[16][19] A small amount of fecal matter may be extruded.[18]

-

Return the cecum to the abdominal cavity.

-